4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide
CAS No.:
Cat. No.: VC13302476
Molecular Formula: C9H8BrFN2S
Molecular Weight: 275.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrFN2S |
|---|---|
| Molecular Weight | 275.14 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide |
| Standard InChI | InChI=1S/C9H7FN2S.BrH/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H |
| Standard InChI Key | XDWDOSAFVVYLNE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)F.Br |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)F.Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Structure and Substituents
4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at position 4 with a 4-fluorophenyl group and at position 2 with an amine (-NH₂) moiety. The hydrobromide salt form enhances the compound’s stability and solubility in polar solvents .
Table 1: Molecular Properties of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈FN₂S·HBr |
| Molecular Weight | 276.14 g/mol |
| Salt Form | Hydrobromide |
| IUPAC Name | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide |
| SMILES | C1=CC(=CC=C1C2=C(SC(=N2)N)F)Br |
| logP (Predicted) | 2.8–3.2 |
| Hydrogen Bond Donors | 2 (amine and HBr) |
| Hydrogen Bond Acceptors | 3 |
The fluorine atom on the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions . The hydrobromide salt increases aqueous solubility compared to the free base, making it more amenable to biological assays.
Synthesis and Preparation
Hantzsch Thiazole Synthesis
The thiazole core is typically synthesized via the Hantzsch reaction, which involves cyclization of a thiourea derivative with an α-halo ketone. For this compound:
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Reactants:
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4-Fluorophenylacetone (α-halo ketone precursor)
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Thiourea (nitrogen and sulfur source)
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Conditions:
Salt Formation
The free base 4-(4-fluorophenyl)-1,3-thiazol-2-amine is treated with hydrobromic acid (HBr) in a polar solvent (e.g., methanol) to form the hydrobromide salt. The reaction is exothermic and typically proceeds at room temperature.
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: The hydrobromide salt improves solubility in water (estimated 5–10 mg/mL at 25°C) compared to the free base (<1 mg/mL).
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logP: Predicted logP of 2.8–3.2 indicates moderate lipophilicity, suitable for membrane permeability in drug design .
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pKa: The amine group has a pKa of ~8.5, protonated under physiological conditions, enhancing solubility in acidic environments .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N thiazole), and 1220 cm⁻¹ (C-F) .
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NMR:
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¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 2H, aromatic), 7.2–7.0 (m, 2H, aromatic), 6.5 (s, 1H, thiazole-H).
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¹³C NMR: δ 165.2 (C=N), 162.1 (C-F), 130.5–115.3 (aromatic carbons).
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Biological Activities and Research Applications
Anticancer Screening
Thiazoles with fluorophenyl substitutions demonstrate inhibitory effects on cancer cell lines (e.g., IC₅₀ of 12 µM against MCF-7 breast cancer cells) . Mechanistic studies suggest interference with microtubule assembly or DNA replication .
Proteomics Applications
The hydrobromide salt’s solubility makes it a candidate for protein-binding studies. Similar compounds are used as probes to analyze kinase activity or protein-ligand interactions.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Thiazole Derivatives
Key Observations:
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